4-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2,5-dimethylbenzoyl group and a trifluoromethyl group on the pyrimidine ring. It has garnered interest in various fields of scientific research due to its potential pharmacological properties.
Mechanism of Action
Target of Action
The primary targets of this compound are neuroprotective and anti-neuroinflammatory agents . These targets play a crucial role in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Mode of Action
The compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The compound affects the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . The inhibition of these pathways results in promising neuroprotective and anti-inflammatory properties .
Result of Action
The molecular results reveal that the compound has promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties and exhibits promising neuroprotective activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the aza-Michael addition between protected diamines and in situ generated sulfonium salts . These reactions are usually carried out under basic conditions, often using potassium carbonate as a base in solvents like chloroform .
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which allows for the efficient and scalable production of piperazine derivatives . These methods are advantageous due to their ability to produce high yields and purity of the desired compound.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is also a pyrimidine derivative with a piperazine ring and has been studied for its acetylcholinesterase inhibitory activity.
Triazole-Pyrimidine Hybrids: These compounds have shown neuroprotective and anti-inflammatory properties similar to 4-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound for drug development.
Properties
IUPAC Name |
(2,5-dimethylphenyl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O/c1-12-4-5-13(2)15(10-12)18(27)26-8-6-25(7-9-26)17-11-16(19(20,21)22)23-14(3)24-17/h4-5,10-11H,6-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBHSSBKWRJMGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.